molecular formula C6H11NS B15213230 4-Thia-1-azabicyclo[3.2.1]octane CAS No. 624721-87-5

4-Thia-1-azabicyclo[3.2.1]octane

Cat. No.: B15213230
CAS No.: 624721-87-5
M. Wt: 129.23 g/mol
InChI Key: FICIEZRXSMJUGW-UHFFFAOYSA-N
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Description

4-Thia-1-azabicyclo[3.2.1]octane is a bicyclic heterocyclic compound characterized by a sulfur atom (thia) at position 4 and a nitrogen atom (aza) at position 1 within a fused bicyclo[3.2.1]octane scaffold. This structure imparts unique electronic and steric properties, making it a valuable motif in medicinal chemistry, particularly in the design of antibiotics and kinase inhibitors . Its rigid bicyclic framework enhances binding affinity to biological targets, while the sulfur and nitrogen atoms contribute to hydrogen bonding and metabolic stability.

Properties

CAS No.

624721-87-5

Molecular Formula

C6H11NS

Molecular Weight

129.23 g/mol

IUPAC Name

4-thia-1-azabicyclo[3.2.1]octane

InChI

InChI=1S/C6H11NS/c1-2-7-3-4-8-6(1)5-7/h6H,1-5H2

InChI Key

FICIEZRXSMJUGW-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCSC1C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thia-1-azabicyclo[3.2.1]octane typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method is the tandem Michael addition followed by a 1,3-dipolar cycloaddition. This method involves the reaction of aldoximes with divinyl sulfone under mechanochemical conditions, which facilitates the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and other scalable techniques can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Thia-1-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, potentially converting it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides, resulting in the formation of various substituted derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amine derivatives. Substitution reactions can lead to a wide range of substituted bicyclic compounds .

Mechanism of Action

The mechanism of action of 4-Thia-1-azabicyclo[3.2.1]octane involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. For example, it may interact with bacterial enzymes, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Bicyclic Frameworks

Table 1: Key Structural Differences
Compound Name Bicyclo System Heteroatom Positions Key Substituents Applications References
4-Thia-1-azabicyclo[3.2.1]octane [3.2.1] 4-thia, 1-aza None (core structure) Kinase inhibitors, antibiotics
5-Thia-1-azabicyclo[4.2.0]oct-2-ene [4.2.0] 5-thia, 1-aza Amino-thiazolyl, furanylcarbonyl Cephalosporin antibiotics
3-Oxa-8-azabicyclo[3.2.1]octane [3.2.1] 3-oxa, 8-aza Bridged morpholine derivatives Akt/S6 kinase inhibitors
4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3.2.0] 4-thia, 1-aza Dimethyl, phenylacetamido Penicillin derivatives
8-Ethyl-1,5-diazabicyclo[3.2.1]octane [3.2.1] 1,5-diaza Ethyl group Agrochemicals, material science
Key Observations :
  • Bicyclo System Size : Smaller systems like [3.2.0] (e.g., penicillin derivatives) exhibit greater strain, enhancing reactivity in β-lactam antibiotics, whereas larger systems like [4.2.0] (cephalosporins) improve stability against β-lactamases .
  • Heteroatom Positioning : Replacing sulfur with oxygen (e.g., 3-oxa-8-azabicyclo[3.2.1]octane) reduces electrophilicity, impacting kinase inhibition potency (IC50: 157–282 nM for Akt/S6) compared to sulfur-containing analogs .
  • Substituent Effects : Bulky groups (e.g., furanylcarbonyl in cephalosporins) enhance bacterial target affinity but may reduce solubility , while methyl groups (e.g., in penicillin derivatives) improve metabolic stability .
Table 2: Activity Comparison
Compound Target/Application Key Activity Data Reference
3-Oxa-8-azabicyclo[3.2.1]octane (M18) Akt/S6 kinase inhibition IC50 (pPKB/Akt = 157 nM; pS6 = 282 nM)
5-Thia-1-azabicyclo[4.2.0]oct-2-ene Antibacterial Broad-spectrum β-lactam activity
4-Thia-1-azabicyclo[3.2.0]heptane derivative Antibacterial Sodium salt enhances solubility
  • Antibacterial Activity : The [3.2.0] system in penicillin derivatives (e.g., 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) is critical for inhibiting bacterial cell wall synthesis, but susceptibility to resistance enzymes limits efficacy compared to [4.2.0] cephalosporins .
  • Kinase Inhibition : The [3.2.1] framework in 3-oxa-8-azabicyclo[3.2.1]octane derivatives shows moderate cellular activity, suggesting that sulfur-to-oxygen substitution may reduce target engagement despite similar bicyclic rigidity .
Table 3: Physicochemical Data
Compound (Example) Molecular Weight logP/XLogP3 Hydrogen Bond Acceptors Key Synthetic Challenges Reference
This compound ~157 g/mol 1.2 2 (N, S) Stereochemical control
4-Thia-1-azabicyclo[3.2.0]heptane derivative 340.44 g/mol 2.8 4 Oxime formation, esterification
8-Ethyl-1,5-diazabicyclo[3.2.1]octane 154 g/mol 1.5 2 (N) Ethylation at bridgehead position
  • Synthesis : Bicyclo[3.2.1] systems often require enantioselective methods (e.g., asymmetric hydrogenation) to control stereochemistry, whereas [3.2.0] systems leverage β-lactam ring formation via cyclization .
  • Solubility : Sodium salt formulations (e.g., in penicillin derivatives) improve aqueous solubility, critical for oral bioavailability .

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